n-苄基-(9Z,12Z,15Z)-十八碳三烯酰胺

科学研究应用

N-苄基亚麻酰胺在科学研究中具有广泛的应用:

化学: 用作模型化合物研究脂肪酸酰胺及其衍生物的反应性。

生物学: 研究其在调节生物途径(特别是涉及 FAAH 的途径)中的作用。

医学: 探索其在治疗炎症、疼痛和神经退行性疾病方面的潜在治疗效果。

作用机制

N-苄基亚麻酰胺主要通过抑制脂肪酸酰胺水解酶(FAAH)发挥作用,该酶负责降解脂肪酸酰胺。 通过抑制 FAAH,N-苄基亚麻酰胺会提高内源性脂肪酸酰胺的水平,从而调节各种生理过程,如疼痛感知、炎症和神经保护 . 分子靶标包括参与疼痛和炎症途径的大麻素受体和瞬时受体电位(TRP)通道。

准备方法

合成路线和反应条件

N-苄基亚麻酰胺可以通过苄胺与亚麻酸酐的反应合成。该反应通常涉及以下步骤:

酰化反应: 苄胺在催化剂(如 N,N'-二环己基碳二亚胺(DCC)和 4-二甲基氨基吡啶(DMAP))存在下与亚麻酸酐反应生成 N-苄基亚麻酰胺。

纯化: 粗产物通过柱层析法进行纯化以获得纯化合物.

工业生产方法

N-苄基亚麻酰胺的工业生产涉及类似的合成路线,但规模更大。该工艺针对更高的收率和纯度进行了优化,通常使用自动化系统进行反应监测和产物分离。严格控制反应条件以防止敏感的亚麻酸部分降解。

化学反应分析

反应类型

N-苄基亚麻酰胺会发生各种化学反应,包括:

氧化: 它可以氧化形成环氧化合物或羟基化衍生物。

还原: 还原反应可以将亚麻酸部分中的双键转化为单键。

取代: N-苄基亚麻酰胺可以发生亲核取代反应,特别是在苄基处。

常用试剂和条件

氧化: 如间氯过氧苯甲酸(m-CPBA)用于环氧化或四氧化锇(OsO4)用于二羟基化。

还原: 在氢气(H2)存在下,钯碳(Pd/C)等催化剂。

取代: 在温和条件下,叠氮化钠(NaN3)或硫醇(R-SH)等亲核试剂。

主要产物

氧化: 环氧化合物和二醇。

还原: 饱和酰胺。

取代: 叠氮化物或硫醚。

相似化合物的比较

类似化合物

N-苄基棕榈酰胺: 另一种结构相似但脂肪酸部分不同的 FAAH 抑制剂。

N-苄基硬脂酰胺: 与 N-苄基亚麻酰胺相似,但具有饱和脂肪酸链。

N-苄基油酰胺: 含有油酸部分而不是亚麻酸。

独特性

N-苄基亚麻酰胺由于其多不饱和脂肪酸链而具有独特性,与饱和或单不饱和对应物相比,它赋予了独特的生物活性。 这种结构特征使它能够以不同的方式与生物靶标相互作用,使其成为研究和潜在治疗应用的宝贵化合物 .

生物活性

N-benzyl-9Z,12Z,15Z-octadecatrienamide (NBDOT) is a compound derived from the maca plant (Lepidium meyenii) and has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, pharmacological properties, and relevant case studies.

N-benzyl-9Z,12Z,15Z-octadecatrienamide is a fatty acid amide with the molecular formula and a molecular weight of 393.57 g/mol. It is characterized by a long hydrophobic carbon chain and an amide functional group, which contribute to its biological activity.

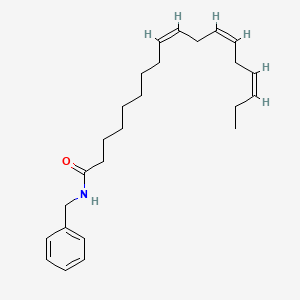

Structure

The structure of NBDOT can be represented as follows:

NBDOT has been identified as a fatty acid amide hydrolase (FAAH) inhibitor , which plays a crucial role in the endocannabinoid system. By inhibiting FAAH, NBDOT increases the levels of anandamide, an endocannabinoid that modulates pain and inflammation pathways. Additionally, NBDOT exhibits submicromolar binding affinity for the cannabinoid CB1 receptor with a Ki value of 0.48 μM and demonstrates weak inhibition of FAAH with an IC50 of 4 μM.

Pharmacological Effects

- Anti-Inflammatory Activity : NBDOT has shown potential in reducing inflammation through its action on the endocannabinoid system.

- Analgesic Effects : The compound may alleviate pain by enhancing anandamide signaling.

- Hormonal Modulation : Studies indicate that NBDOT promotes testosterone secretion in Leydig cells by influencing cyclophilin D (CypD) activity, which is essential for mitochondrial cholesterol transport .

Study 1: Leydig Cell Function

A study explored the effects of NBDOT on mouse Leydig cells (TM3). The results indicated that NBDOT enhances testosterone production by modulating CypD activity, suggesting its potential role in male reproductive health.

Study 2: Maca Extracts

Research profiling macamides in maca tubers revealed that NBDOT contributes to the overall bioactivity of maca extracts. The study utilized high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) to quantify NBDOT levels in various maca phenotypes .

Data Table: Biological Activities of N-benzyl-9Z,12Z,15Z-octadecatrienamide

Pharmacokinetics and Bioavailability

The pharmacokinetics of NBDOT are still under investigation. However, factors such as solubility and metabolic stability are critical for its bioavailability and therapeutic efficacy. Current research suggests that environmental conditions can significantly influence these properties .

属性

IUPAC Name |

(9Z,12Z,15Z)-N-benzyloctadeca-9,12,15-trienamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H37NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-25(27)26-23-24-20-17-16-18-21-24/h3-4,6-7,9-10,16-18,20-21H,2,5,8,11-15,19,22-23H2,1H3,(H,26,27)/b4-3-,7-6-,10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCMMYRWIEZCYDK-PDBXOOCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCCCCCCCC(=O)NCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)NCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H37NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883715-18-2 | |

| Record name | N-Benzyl-(9Z,12Z,15Z)-octadecatrienamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0883715182 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-BENZYL-(9Z,12Z,15Z)-OCTADECATRIENAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60D4QDV5QG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: How does n-benzyl-(9Z,12Z,15Z)-octadecatrienamide interact with the endocannabinoid system (ECS)?

A: Research suggests that n-benzyl-(9Z,12Z,15Z)-octadecatrienamide exhibits multiple interactions with the ECS. It displays submicromolar binding affinity for the cannabinoid CB1 receptor, with a Ki value of 0.48 μM []. Additionally, this compound demonstrates weak inhibition of fatty acid amide hydrolase (FAAH) with an IC50 of 4 μM and potent inhibition of anandamide cellular uptake (IC50 = 0.67 μM) []. This polypharmacology suggests that n-benzyl-(9Z,12Z,15Z)-octadecatrienamide might exert cannabimimetic effects through multiple mechanisms.

Q2: What is the role of n-benzyl-(9Z,12Z,15Z)-octadecatrienamide in Leydig cell function?

A: Studies indicate that n-benzyl-(9Z,12Z,15Z)-octadecatrienamide, along with other macamides like N-benzyl-hexadecanamide and N-benzyl-(9Z,12Z)-octadecadienamide, promotes the proliferation of mouse Leydig cells (TM3) and enhances testosterone secretion []. Molecular docking simulations suggest a correlation between the binding energy of these compounds to cyclophilin D (CypD) and their testosterone secretion activity. Since CypD plays a role in mitochondrial cholesterol transport, a crucial step in testosterone synthesis, these findings suggest that n-benzyl-(9Z,12Z,15Z)-octadecatrienamide may influence testosterone production through modulation of CypD activity and subsequent cholesterol transport within Leydig cells [].

Q3: What analytical techniques are employed for the identification and quantification of n-benzyl-(9Z,12Z,15Z)-octadecatrienamide in Maca samples?

A: High-performance liquid chromatography coupled with ultraviolet and tandem mass spectrometry (HPLC-UV-MS/MS) is a key analytical technique used to identify and quantify macamides, including n-benzyl-(9Z,12Z,15Z)-octadecatrienamide, in Maca samples []. This method allows for the separation, detection, and structural characterization of individual macamides within complex plant extracts. Quantification is often achieved using external standards, such as N-benzylhexadecanamide, to determine the concentration of specific macamides within the samples [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。